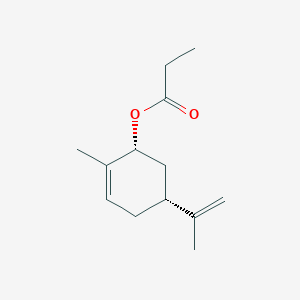
Carvyl propionate, cis-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvyl propionate, cis-(+/-)-: is a chemical compound with the molecular formula C13H20O2 5-isopropenyl-2-methyl-2-cyclohexen-1-yl propionate . This compound is a mixture of stereoisomers, specifically the cis isomer, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carvyl propionate can be synthesized through the esterification of 2-cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl) with propanoic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid , to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of carvyl propionate involves large-scale esterification reactions using reactor vessels designed to handle high temperatures and pressures. The process may also include purification steps, such as distillation, to obtain the desired isomer in high purity.
Chemical Reactions Analysis
Types of Reactions: Carvyl propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Carvyl propionate can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions may involve the use of nucleophiles like alcohols or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of carvyl propionate can yield carboxylic acids or ketones depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols or alkanes .
Substitution: Substitution reactions can result in the formation of ether or amine derivatives .
Scientific Research Applications
Carvyl propionate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Carvyl propionate is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
Carvyl propionate is similar to other esters and cyclohexene derivatives, such as trans-carvyl propionate and menthol propionate . its unique cis configuration and specific chemical properties distinguish it from these compounds. The cis isomer of carvyl propionate exhibits different reactivity and biological activity compared to its trans counterpart.
Comparison with Similar Compounds
Trans-carvyl propionate
Menthol propionate
Isopropylidenecyclohexanol propionate
Properties
CAS No. |
145032-50-4 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate |
InChI |
InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12-/m1/s1 |
InChI Key |
DFVXNZOMAOGTBL-VXGBXAGGSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1C[C@@H](CC=C1C)C(=C)C |
Canonical SMILES |
CCC(=O)OC1CC(CC=C1C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


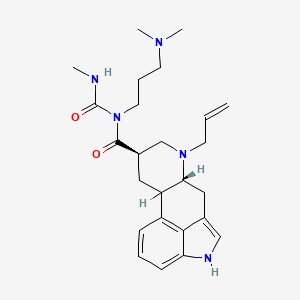
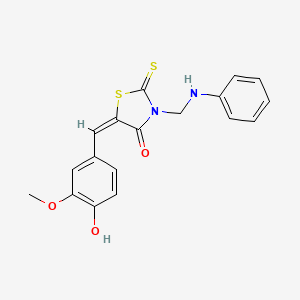
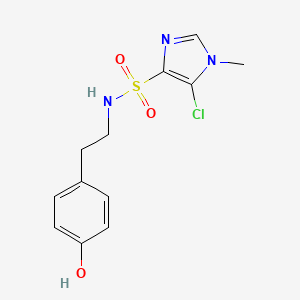
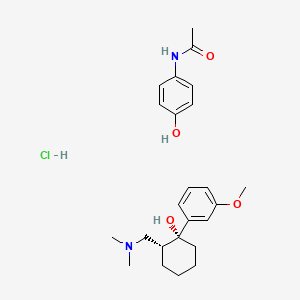
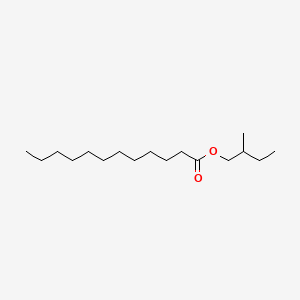
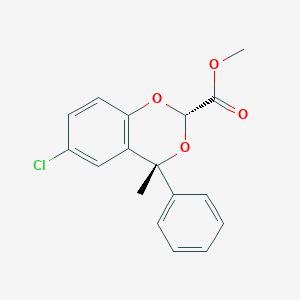
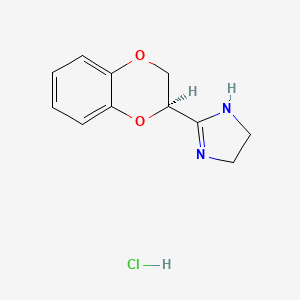
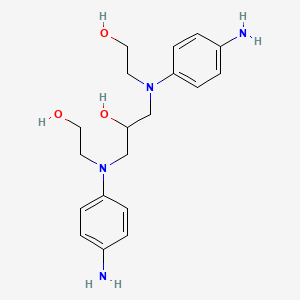
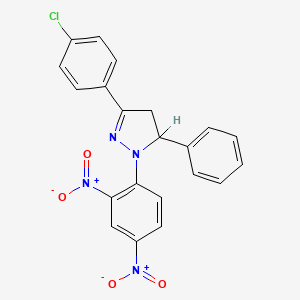
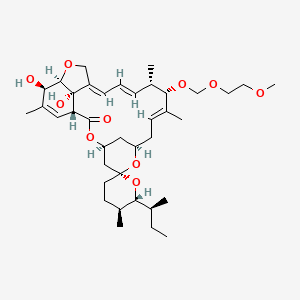
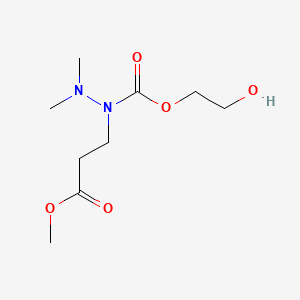
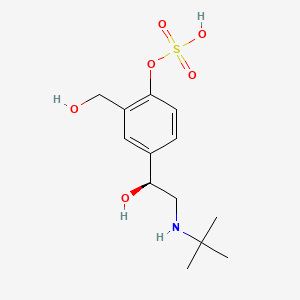

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
